Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)

Description

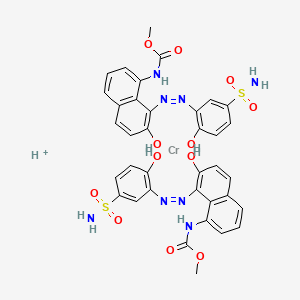

Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a chromium(III) coordination complex featuring azo, sulfonamide, and carbamate functional groups. Its structure comprises two methyl carbamate ligands bound to a central chromium ion, each with a naphthyl backbone linked to a hydroxyphenylazo group substituted with an aminosulphonyl moiety. This compound is structurally analogous to sodium salts registered in CAS databases, such as sodium bis[methyl [8-[[2-hydroxyphenyl]azo]-7-hydroxy-5-sulphamoyl-1-naphthyl]carbamato (registered 31/05/2018) .

Properties

CAS No. |

66006-52-8 |

|---|---|

Molecular Formula |

C36H33CrN8O12S2+ |

Molecular Weight |

885.8 g/mol |

IUPAC Name |

chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]carbamate |

InChI |

InChI=1S/2C18H16N4O6S.Cr/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);/p+1 |

InChI Key |

SSTIMYJVMSGWNA-UHFFFAOYSA-O |

Canonical SMILES |

[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Cr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination chemistry. The initial steps often include the preparation of the azo compound through diazotization and coupling reactions. The sulphonyl and hydroxyl groups are introduced through sulphonation and hydroxylation reactions, respectively. The final step involves the coordination of the organic ligand with a chromate source under controlled pH and temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis reactors equipped with precise temperature and pH control systems. The process would include the synthesis of the organic ligand followed by its coordination with chromate under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) can undergo various chemical reactions, including:

Oxidation: The chromate core can participate in redox reactions, potentially altering the oxidation state of chromium.

Reduction: The azo group can be reduced to form amines.

Substitution: The sulphonyl and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Products may include higher oxidation states of chromium or oxidized organic fragments.

Reduction: Amines derived from the reduction of the azo group.

Substitution: Substituted derivatives with new functional groups replacing the sulphonyl or hydroxyl groups.

Scientific Research Applications

Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:

Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.

Mechanism of Action

The mechanism of action of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biomolecules, potentially altering their function. The azo and sulphonyl groups can participate in redox and substitution reactions, respectively, influencing the compound’s overall reactivity and biological activity.

Comparison with Similar Compounds

Structural Analogues

(a) Sodium Bis[methyl (8-((5-Sulfamoyl-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato]chromate(1-)

- Key Differences :

- Counterion : The sodium salt (CAS registered) has Na⁺ as the counterion, enhancing solubility in polar solvents like DMF or MeOH-EtOAc mixtures, whereas the hydrogen variant may exhibit lower solubility due to protonation .

- Synthesis : Similar synthesis routes likely apply, involving K₂CO₃ as a base and brominated intermediates in DMF, as seen in for analogous azo compounds .

- Shared Features :

- Chromium(III) coordination geometry (likely octahedral).

- Identical ligand backbone with sulfonamide and azo groups.

(b) Hydrogen Bis[3-[[1-(3-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-hydroxybenzene-1-sulphonamidato(2-)]chromate(1-) ()

- Key Differences :

- Shared Features :

Physicochemical Properties

Functional and Environmental Considerations

- Applications: Potential use as a dye (azo chromophore) or catalyst (chromium center). Sodium variants may be preferred for solubility in industrial processes .

- Environmental Impact : Particulate chromium compounds require careful handling; emphasizes reducing emissions of such complexes .

Biological Activity

Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a complex chromate compound with significant biological activity. This article examines its biological properties, mechanisms of action, and potential applications in various fields, including medicine and environmental science.

Molecular Formula

- Chemical Formula : C36H28CrN8O12S2

- CAS Number : 66006-52-8

Structural Characteristics

The compound features a chromate core bound to a complex organic moiety that includes azo and hydroxyl functional groups. The presence of the sulfonamide group contributes to its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Weight | 836.86 g/mol |

| Solubility | Soluble in water |

| Color | Dark red to brown |

| Density | 1.55 g/cm³ |

Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) exhibits biological activity primarily through its interaction with cellular components. It can induce oxidative stress, leading to apoptosis in cancer cells. The chromate ion is known for its ability to generate reactive oxygen species (ROS), which can damage cellular macromolecules such as DNA, proteins, and lipids.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound. Research indicates that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound's efficacy is attributed to its ability to disrupt cell cycle progression and induce programmed cell death.

Case Study : In vitro studies demonstrated that treatment with hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural components enhance its interaction with bacterial membranes, leading to increased permeability and cell death. Studies have reported effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Cytotoxicity

While the compound exhibits beneficial biological activities, its cytotoxic effects necessitate careful evaluation. The IC50 values for various cell lines indicate a dose-dependent response, highlighting the importance of optimizing dosage for therapeutic applications.

Environmental Impact

Due to its chromate content, the compound poses potential environmental risks. Its persistence in soil and water systems can lead to bioaccumulation and toxicity in aquatic organisms. Regulatory measures are essential to manage its use and disposal.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing the coordination environment of chromium in this compound?

Answer:

The coordination geometry and ligand bonding of chromium in this complex can be elucidated using:

- UV-Vis Spectroscopy : To identify d-d transitions and charge-transfer bands, which reflect the ligand field strength and oxidation state of chromium .

- Infrared (IR) Spectroscopy : To analyze vibrational modes of functional groups (e.g., azo, sulfonamide, carbamate) and confirm ligand-metal binding .

- X-ray Crystallography : For definitive structural determination, including bond lengths and angles around the chromium center. Evidence from analogous chromium-azo complexes (e.g., C.I. Acid Black 84) highlights the utility of this method .

Advanced: How can researchers resolve discrepancies in reported stability constants of metal-ligand complexes involving this compound under varying pH conditions?

Answer:

Discrepancies may arise from differences in experimental conditions (e.g., ionic strength, temperature) or competing equilibria. Methodological strategies include:

- Potentiometric Titrations : To measure protonation constants of ligands and metal-ligand stability constants systematically. Use automated titrators with controlled CO₂-free environments to minimize errors.

- Comparative Studies : Cross-reference data with structurally similar chromium-azo complexes (e.g., sodium bis[methyl...]chromate derivatives) to identify trends in ligand denticity and pH-dependent stability .

- Statistical Analysis : Apply software like Hyperquad or SPECFIT to deconvolute overlapping equilibria and validate reproducibility .

Basic: What synthetic routes are documented for preparing this compound, and what are their respective yields and purity profiles?

Answer:

Reported methods include:

- Stepwise Ligand Synthesis : Coupling 5-(aminosulphonyl)-2-hydroxyphenylazo derivatives with 7-hydroxy-1-naphthylcarbamate precursors, followed by chromium(III) salt complexation. Yields range from 40–60%, with purity assessed via HPLC (using naphthyl-based standards, as in ) .

- One-Pot Reactions : Under reflux in ethanol/water mixtures, though purity may require post-synthesis purification via column chromatography (silica gel, ethyl acetate/methanol eluent) .

Advanced: What strategies elucidate the role of the azo group in the compound’s redox behavior through electrochemical studies?

Answer:

- Cyclic Voltammetry (CV) : Perform in non-aqueous solvents (e.g., DMF) with TBAPF₆ as electrolyte to observe redox peaks corresponding to azo-group reduction and chromium(III/II) transitions. Compare with azo-free analogs to isolate contributions .

- In Situ Spectroelectrochemistry : Couple electrochemical cells with UV-Vis detectors to correlate redox events with spectral changes, identifying intermediate species .

- DFT Calculations : Model electronic structures to predict redox potentials and validate experimental data .

Basic: How is the purity of this compound typically assessed, and what analytical standards are referenced?

Answer:

- HPLC : Use reversed-phase C18 columns with UV detection (λ = 254–400 nm) and reference standards like 1-naphthyl methylcarbamate for calibration .

- TLC : Silica plates with ethyl acetate/hexane (3:7) to monitor synthesis intermediates.

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) against theoretical values derived from the molecular formula .

Advanced: In catalytic applications, how does the sulfonamide moiety influence the compound’s interaction with biological macromolecules, and what methods quantify this interaction?

Answer:

- Fluorescence Quenching : Measure binding constants (Kb) by titrating the compound with proteins (e.g., BSA) and monitoring tryptophan fluorescence attenuation .

- Surface Plasmon Resonance (SPR) : Immobilize the compound on sensor chips to quantify real-time binding kinetics with enzymes or DNA .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) of interactions, leveraging the sulfonamide’s hydrogen-bonding capacity .

Basic: What safety protocols are critical when handling this compound, given its structural complexity?

Answer:

- GHS Compliance : Follow CLP regulations (EC No 1272/2008) for labeling (signal word: "Warning") and hazard mitigation .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of azo-dye degradation products.

- PPE : Wear nitrile gloves and safety goggles, as sulfonamide groups may cause skin irritation .

Advanced: How can researchers optimize ligand design to enhance the compound’s photostability for applications in light-driven catalysis?

Answer:

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenylazo moiety to reduce photo-oxidation. Compare with derivatives in and .

- Accelerated Aging Tests : Expose the compound to UV light (λ = 365 nm) and monitor degradation via HPLC-MS.

- Computational Screening : Use TD-DFT to predict excited-state behavior and identify stable ligand configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.